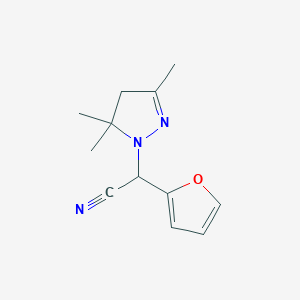
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDP is a pyrazoline derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic activities. In vitro studies have shown that furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been reported to exhibit anti-inflammatory and analgesic activities by reducing the production of prostaglandins and inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has some limitations, including its poor solubility in water and its susceptibility to hydrolysis under acidic conditions.
Future Directions
There are several future directions for research on furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, including the development of new synthesis methods, the exploration of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its potential as a building block for the synthesis of coordination polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and its potential applications in medicinal chemistry, biochemistry, and materials science.
Synthesis Methods
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been synthesized through different methods, including the reaction of furan-2-carbaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide in the presence of acetic acid and acetonitrile. Another method involves the reaction of furan-2-carbaldehyde with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid in the presence of acetic anhydride and acetonitrile. Both methods have been reported to yield furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in good to excellent yields.
Scientific Research Applications
Furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. In biochemistry, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been studied for its potential as a fluorescent probe for the detection of metal ions. In materials science, furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been utilized as a building block for the synthesis of coordination polymers and metal-organic frameworks.
properties
Product Name |
furan-2-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(2,3)15(14-9)10(8-13)11-5-4-6-16-11/h4-6,10H,7H2,1-3H3 |
InChI Key |
TZFOOVNOXXHIRZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CO2 |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)


![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)
![1-[5-(2H-chromen-3-ylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B257712.png)
![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide](/img/structure/B257713.png)
![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)